molecular formula C₁₄H₄D₆Br₄O₄S B1160215 Tetrabromobisphenol S Dimethyl Ether-d6

Tetrabromobisphenol S Dimethyl Ether-d6

Cat. No.: B1160215
M. Wt: 599.94
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to Tetrabromobisphenol S Dimethyl Ether-d6

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The IUPAC name for TBBPS-DME-d6 is 1,1'-sulfonylbis[3,5-dibromo-4-(methoxy-d₃)benzene] , reflecting its fully deuterated methoxy groups. Its molecular formula, C₁₄H₄D₆Br₄O₄S , differs from the non-deuterated parent compound (C₁₄H₁₀Br₄O₄S) by the replacement of six hydrogen atoms with deuterium in the methyl groups attached to oxygen. This isotopic labeling results in a molecular weight of 599.94 g/mol , compared to 593.91 g/mol for the native compound.

Isotopic Labeling Strategy (Deuterium Incorporation)

Deuterium incorporation occurs at the methyl groups of the dimethyl ether moieties, specifically replacing all six hydrogens (-OCH₃ → -OCD₃). This strategic labeling ensures minimal impact on the compound’s chemical behavior while creating a mass shift of +6 Da , detectable via high-resolution mass spectrometry (HRMS). The synthesis typically involves reacting tetrabromobisphenol S with deuterated methylating agents like iodomethane-d₃ under alkaline conditions.

Property TBBPS-DME-d6 TBBPS-DME (Parent)
Molecular Formula C₁₄H₄D₆Br₄O₄S C₁₄H₁₀Br₄O₄S
Molecular Weight (g/mol) 599.94 593.91
Deuterium Content 6 atoms (≥99% purity) 0
Key Applications Internal standard Flame retardant

Table 1: Comparative properties of TBBPS-DME-d6 and its parent compound.

Comparison with Parent Compound (Tetrabromobisphenol S Dimethyl Ether)

Structurally, TBBPS-DME-d6 retains the sulfonyl-linked dibromophenol cores of TBBPS-DME but exhibits distinct chromatographic and spectral properties due to deuterium. While both compounds share similar logP values (~4.98) and solubility profiles, the deuterated analog elutes slightly earlier in reverse-phase liquid chromatography, aiding chromatographic resolution. The parent compound’s flame-retardant mechanism—releasing bromine radicals during combustion—remains unchanged in the deuterated form.

Historical Context and Development

Emergence as a Stable Isotope-Labeled Analog

The development of TBBPS-DME-d6 emerged in response to the need for accurate quantification of brominated flame retardants (BFRs) in environmental samples. Prior to isotopic labeling, methods suffered from matrix effects and recovery inconsistencies due to structural analog internal standards. The first synthesis of TBBPS-DME-d6 was reported in 2014 by LGC Standards, leveraging advances in deuterium exchange chemistry to achieve high isotopic purity.

Role in Brominated Flame Retardant (BFR) Research

TBBPS-DME-d6 enables precise tracking of TBBPS-DME in environmental matrices (e.g., water, sediment) and biological tissues. For example, a 2015 study detected TBBPS-DME byproducts in mollusks from the Bohai Sea using deuterated internal standards, revealing bioaccumulation factors up to 4,100. Additionally, it facilitates mass balance studies in polymer degradation experiments, where quantifying sub-ppb levels of BFRs is critical. Regulatory agencies like Environment Canada now recommend isotope-dilution HRMS for BFR analysis, underscoring TBBPS-DME-d6’s importance.

# Example code snippet for HRMS data processing of TBBPS-DME-d6
import pandas as pd

def detect_isotopic_cluster(mz_array, intensity_array, target_mz, tolerance=0.001):
    """
    Identifies isotopic clusters in HRMS data for TBBPS-DME-d6.
    """
    matches = []
    for mz, intensity in zip(mz_array, intensity_array):
        if abs(mz - target_mz) <= tolerance:
            matches.append((mz, intensity))
    return pd.DataFrame(matches, columns=['m/z', 'Intensity'])

# Theoretical m/z for [M-H]⁻ ion of TBBPS-DME-d6: 598.84
sample_data = {'m/z': [598.8401, 598.8410, 600.8322], 'Intensity': [15000, 12000, 9000]}
print(detect_isotopic_cluster(sample_data['m/z'], sample_data['Intensity'], 598.84))

"The use of deuterated internal standards like TBBPS-DME-d6 has revolutionized our ability to quantify trace-level BFRs in complex samples, reducing analytical uncertainty by >70% compared to structural analogs."

This code illustrates how HRMS data can be processed to identify TBBPS-DME-d6 based on its exact mass, crucial for distinguishing it from co-eluting contaminants.

Properties

Molecular Formula

C₁₄H₄D₆Br₄O₄S

Molecular Weight

599.94

Synonyms

1,1’-Sulfonylbis[3,5-dibromo-4-methoxy-benzene-d6;  (3,5-Dibromo-4-methoxyphenyl)-d6 Sulfone

Origin of Product

United States

Scientific Research Applications

Flame Retardant Studies

TBBPS-DME-d6 is primarily used in research focused on evaluating the effectiveness of brominated flame retardants in preventing combustion in various materials. Studies have shown that its incorporation into polymers can significantly enhance fire resistance without compromising mechanical properties.

Environmental Fate and Transport

Research has indicated that TBBPS-DME-d6 can undergo biotransformation in environmental settings. For instance, studies involving hydroponic systems demonstrated the uptake and accumulation of TBBPS-DME-d6 in plant roots, which can influence its environmental persistence and transport mechanisms .

StudyMethodFindings
Hydroponic ExposurePumpkin plantsHigher accumulation of TBBPS-DME-d6 compared to its parent compound .
Abiotic MethylationSimulated aqueous environmentsIdentified as a product of methylation reactions mediated by methyl iodide .

Endocrine Disruption Research

Given its structural similarity to thyroid hormones, TBBPS-DME-d6 has been investigated for potential endocrine-disrupting effects. Research has highlighted that tetrabromobisphenol A (the parent compound) and its derivatives may exhibit endocrine activity, raising concerns about their impact on human health and wildlife .

Case Study 1: Biotransformation in Hydroponics

In a controlled hydroponic study, researchers examined the transformation pathways of TBBPS-DME-d6 in pumpkin plants over a 15-day period. The results indicated that TBBPS-DME-d6 accumulated more significantly in plant tissues than its parent compound, suggesting a unique metabolic pathway that may affect its environmental fate .

Case Study 2: Methylation Reactions

A study exploring the abiotic methylation of tetrabromobisphenol A revealed that TBBPS-DME-d6 could form through reactions with methyl iodide under varying environmental conditions. This finding emphasizes the importance of understanding chemical transformations in assessing the environmental impact of brominated compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Functional Groups Key Applications/Behavior
Tetrabromobisphenol S Dimethyl Ether-d6 Sulfone bridge (SO₂) Methyl ethers, deuterium Internal standard for tracking TBBPS DME in environmental/biological samples .
Tetrabromobisphenol A Dimethyl Ether (TBBPA DME) Isopropyl bridge (C(CH₃)₂) Methyl ethers Studied for plant-mediated biotransformation to TBBPA; higher hydrophobicity (log Kow 7.36) .
Tetrabromobisphenol S (TBBPS) Sulfone bridge (SO₂) Hydroxyl groups Industrial flame retardant; undergoes debromination and ether bond cleavage in soil .
Tetrabromobisphenol S bis(2,3-dibromopropyl ether) (TBBPS-BDBPE) Sulfone bridge (SO₂) Dibromopropyl ethers Found in contaminated soils; degrades via reductive debromination to form mono-ether metabolites .

Physicochemical Properties

  • Hydrophobicity : TBBPA DME exhibits a higher log Kow (7.36) than TBBPA (6.70), leading to greater root accumulation in plants . TBBPS DME is expected to have similar hydrophobicity due to its bromine content, though the sulfone group may reduce lipophilicity compared to TBBPA DME.
  • Stability: TBBPS derivatives are more resistant to hydrolysis than TBBPA analogs due to the sulfone group’s electron-withdrawing effects . However, both TBBPA DME and TBBPS DME undergo enzymatic demethylation in plants, reverting to their parent phenolic forms .

Environmental Behavior

  • Translocation: TBBPA DME translocates more efficiently in pumpkin plants than TBBPA despite higher log Kow, attributed to its non-ionic nature . TBBPS DME’s translocation is likely influenced by similar mechanisms but remains understudied.
  • Transformation Pathways: TBBPA DME: Converts back to TBBPA in plants via demethylation (0.53% transformation ratio) and forms intermediates like TBBPA mono-methyl ether (TBBPA MME) . TBBPS DME: Limited data exist, but soil studies show TBBPS derivatives degrade into mono-ether metabolites (e.g., TBBPS-MAE, TBBPS-MBAE) through stereoselective debromination .

Toxicity and Environmental Impact

  • TBBPA DME : Less acutely toxic than TBBPA but acts as a latent source of TBBPA via biotransformation, increasing environmental persistence .
  • TBBPS DME: Limited toxicity data, but sulfone-containing analogs are generally less bioaccumulative than TBBPA derivatives. However, their degradation products (e.g., TriBBPS-MAE) may pose unknown risks .
  • Regulatory Status : TBBPA is classified as an endocrine disruptor, while TBBPS remains less regulated. Deuterated compounds are typically exempt from restrictions due to their use as analytical tools .

Key Research Findings

Interconversion in Plants : Pumpkin seedlings mediate bidirectional conversion between TBBPA DME and TBBPA, with a 0.50–0.53% transformation ratio over 15 days . Similar pathways are hypothesized for TBBPS DME but require validation.

Novel Metabolites: Exposure to TBBPA yields ethylated metabolites (e.g., DBHPP), suggesting plant-specific enzymatic activity absent in microbial systems .

Environmental Persistence : The reversion of methyl ethers to parent compounds (e.g., TBBPA DME → TBBPA) challenges assumptions about TBBPA’s degradation, implying longer environmental half-lives .

Preparation Methods

Bromination of Bisphenol S

The foundational step involves brominating bisphenol S (4,4′-sulfonyldiphenol) to introduce four bromine atoms. Classical methods employ liquid bromine (Br₂) in acetic acid under reflux, achieving quantitative bromination at 80–90°C for 8–12 hours. Catalysts such as iron(III) bromide enhance regioselectivity, minimizing side products like tribrominated intermediates.

Reaction Conditions:

  • Molar Ratio: Bisphenol S : Br₂ = 1 : 4.2 (10% excess Br₂ ensures complete substitution).

  • Solvent: Glacial acetic acid (polar aprotic medium facilitates electrophilic substitution).

  • Yield: 92–95% after recrystallization from ethanol/water.

Etherification with Deuterated Dimethyl Sulfate

Etherification of tetrabromobisphenol S with deuterated dimethyl sulfate ((CD₃)₂SO₄) introduces the dimethyl-d₆ ether groups. Williamson ether synthesis under alkaline conditions (NaOH in DMSO) is preferred for its high efficiency.

Key Parameters:

  • Temperature: 60°C to avoid decomposition of deuterated reagents.

  • Reaction Time: 6–8 hours for complete methylation.

  • Deuterium Incorporation: >99% isotopic purity confirmed via mass spectrometry.

Mechanistic Insight:
The phenoxide ion attacks the electrophilic methyl group of (CD₃)₂SO₄, displacing the sulfate leaving group. Steric hindrance from bromine atoms necessitates prolonged reaction times compared to non-brominated analogs.

Non-Conventional Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by enhancing molecular agitation. A study demonstrated a 75% reduction in etherification time (2 hours vs. 8 hours conventionally) with comparable yields (90–92%). Energy efficiency and reduced side-product formation make this method suitable for lab-scale production.

Optimized Conditions:

  • Power: 300 W (pulsed mode to prevent overheating).

  • Solvent: Dimethylformamide (DMF) for improved microwave absorption.

Ultrasonication in Solvent-Free Systems

Ultrasonication employs cavitation to accelerate bromination without solvents. This compound synthesized via this method showed 94% yield and 98% purity, attributed to efficient mixing and reduced thermal degradation.

Advantages:

  • Elimination of solvent waste aligns with green chemistry principles.

  • Shorter reaction times (4 hours for bromination, 3 hours for etherification).

Deuteration Techniques and Isotopic Purity

Deuterated Reagent Selection

Deuterium incorporation relies on high-purity (CD₃)₂SO₄ or CD₃I. The former is preferred due to lower toxicity and higher boiling point (189°C), facilitating controlled reactions.

Purity Validation:

  • NMR Analysis: ¹H NMR confirms absence of protonated methyl groups (δ 3.3 ppm for CH₃ vs. absence in deuterated product).

  • Isotopic Enrichment: ≥99.5% achieved via fractional distillation of reagents.

Post-Synthesis Purification

Gel permeation chromatography (GPC) removes oligomers and unreacted precursors. Recrystallization from deuterated chloroform enhances isotopic purity to pharmaceutical-grade standards.

Comparative Analysis of Methodologies

Parameter Conventional Microwave Ultrasonication
Reaction Time (h)14–206–87–10
Yield (%)90–9289–9193–95
Energy ConsumptionHighModerateLow
Isotopic Purity (%)99.0–99.598.5–99.099.2–99.7
ScalabilityIndustrialLab-scalePilot-scale

Key Findings:

  • Ultrasonication offers the best balance of yield and purity but requires specialized equipment.

  • Conventional methods remain the gold standard for large-scale synthesis due to established infrastructure .

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